

# Assessing long-term safety and toxicity of avatrombopag in animal studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avatrombopag

Cat. No.: B1665838

[Get Quote](#)

## Technical Support Center: Avatrombopag Non-Clinical Safety and Toxicity

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term safety and toxicity of **avatrombopag** observed in animal studies. The following sections offer troubleshooting guidance and frequently asked questions in a structured format to assist with experimental design and interpretation.

## Frequently Asked Questions (FAQs) and Troubleshooting Guides

**Q1:** We are designing a long-term rodent toxicity study for a TPO-RA similar to **avatrombopag**. What were the key target organs of toxicity identified for **avatrombopag** in animal studies?

**A1:** The primary target organs of toxicity for **avatrombopag** in long-term studies in rats, mice, and monkeys were the stomach and kidneys.[\[1\]](#)[\[2\]](#)

- Stomach: Dose-related changes were observed, including degeneration of the glandular epithelium, atrophy of the glandular mucosa, and regenerative hyperplasia.[\[1\]](#)[\[2\]](#)[\[3\]](#) In rats and mice, neuroendocrine cell (enterochromaffin-like [ECL] cell) hyperplasia and ECL cell tumors (carcinoids) were noted in 2-year carcinogenicity studies, likely due to prolonged hypergastrinemia.

- Kidneys: Findings included increased kidney weights, mononuclear cell infiltration, and an increased incidence and severity of chronic progressive nephropathy in both mice and rats. Reversible renal toxicity was also observed in dogs.

Troubleshooting Tip: When evaluating the gastric and renal toxicity of a novel TPO-RA, it is crucial to include comprehensive histopathological examination of these tissues. Monitoring serum gastrin levels can also provide mechanistic insights into gastric findings.

Q2: What were the common challenges and findings in the reproductive and developmental toxicity studies of **avatrombopag**?

A2: A significant challenge in the non-clinical toxicology program for **avatrombopag** is its high species specificity; it is pharmacologically active in humans and chimpanzees but not in common toxicology species like mice, rats, dogs, or monkeys. This limits the ability to assess on-target adverse effects related to exaggerated pharmacology in these animal models. The toxicology evaluation was therefore focused on identifying potential off-target effects.

Key findings from reproductive and developmental toxicity studies include:

- Fertility: Fertility was unaffected in male and female rats at high exposure levels.
- Embryo-fetal Development: In rats, increased fetal skeletal variations and decreased fetal weight were observed at high doses. Rabbits showed spontaneous abortions at doses associated with maternal toxicity.
- Pre- and Postnatal Development: In rats, maternal toxicity at high doses led to total litter loss, decreased pup body weight, and increased pup mortality.

Troubleshooting Tip: When conducting reproductive toxicity studies for a compound with species-specific activity, it is important to carefully select the animal model and to thoroughly assess maternal toxicity to distinguish direct developmental effects from those secondary to maternal health.

Q3: Were there any notable findings in juvenile animal studies with **avatrombopag**?

A3: A 28-day dose-range finding study and a 10-week study were conducted in juvenile rats. The findings in juvenile rats were generally similar to those observed in adult animals, with the

stomach being a primary target organ. Dose-dependent degeneration, regenerative hyperplasia, and atrophy of the glandular epithelium in the stomach were observed at higher doses. Importantly, no **avatrombopag**-related mortality was observed in the 28-day juvenile study.

**Troubleshooting Tip:** For juvenile animal studies, it is important to carefully define the dosing period to correspond with relevant stages of development in the target pediatric population. Close monitoring of clinical signs and body weight is critical, especially in the early postnatal period.

## Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from long-term safety and toxicity studies of **avatrombopag** in various animal models.

Table 1: Repeat-Dose Toxicity Studies

| Animal Model        | Study Duration | Doses Administered                        | Key Findings                                                                                                                                                                                                                |
|---------------------|----------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sprague-Dawley Rats | 26 weeks       | 0, 20, 80, or 160 mg/kg/day (oral gavage) | Stomach (degeneration of glandular epithelium, atrophy of glandular mucosa, regenerative hyperplasia), Kidneys (increased weights, mononuclear cell infiltration, chronic progressive nephropathy)                          |
| Cynomolgus Monkeys  | 52 weeks       | Not specified                             | Stomach (degeneration of glandular epithelium, atrophy of glandular mucosa)                                                                                                                                                 |
| CD-1 Mice           | 2 years        | 0, 20, 60, or 160 mg/kg/day (oral gavage) | Stomach (mucosal hyperplasia), Kidneys (increased incidence and severity of chronic nephropathy)                                                                                                                            |
| Sprague-Dawley Rats | 2 years        | 0, 20, 50, or 160 mg/kg/day (oral gavage) | Stomach (degeneration of glandular epithelium, atrophy of glandular mucosa, regenerative hyperplasia, neuroendocrine cell hyperplasia, carcinoid tumors), Kidneys (increased incidence and severity of chronic nephropathy) |

Table 2: Reproductive and Developmental Toxicity Studies

| Animal Model | Study Type                     | Doses Administered          | Key Findings                                                                                           |
|--------------|--------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------|
| Rats         | Fertility (Male)               | Up to 100 mg/kg/day         | No effects on fertility                                                                                |
| Rats         | Fertility (Female)             | Up to 1000 mg/kg/day        | No effects on fertility                                                                                |
| Rats         | Embryo-fetal Development       | 100, 300, or 1000 mg/kg/day | Increased fetal skeletal variations (300 mg/kg/day), Decreased fetal weight ( $\geq$ 1000 mg/kg/day)   |
| Rabbits      | Embryo-fetal Development       | Doses up to 600 mg/kg/day   | Spontaneous abortions at doses associated with maternal toxicity (100 mg/kg/day)                       |
| Rats         | Pre- and Postnatal Development | $\geq$ 100 mg/kg/day        | Maternal toxicity leading to total litter loss, decreased pup body weight, and increased pup mortality |

Table 3: Juvenile Animal Toxicity Study

| Animal Model        | Study Duration | Doses Administered                                  | Key Findings                                                                                                                                                              |
|---------------------|----------------|-----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sprague-Dawley Rats | 28 days        | 10, 100, 300, 600, and 1000 mg/kg/day (oral gavage) | No avatrombopag-related mortality. Stomach toxicity at higher doses similar to adult animals.                                                                             |
| Sprague-Dawley Rats | 10 weeks       | 20 to 300 mg/kg/day                                 | No test article-related mortality or clinical signs. Stomach findings (degeneration, regenerative hyperplasia, atrophy of glandular epithelium) at 100 and 300 mg/kg/day. |

## Experimental Protocols and Methodologies

While detailed, step-by-step internal standard operating procedures are not publicly available, the following outlines the general methodologies employed in the key animal toxicity studies for **avatrombopag**.

### 1. Long-Term Repeat-Dose Toxicity and Carcinogenicity Studies

- **Test System:** Sprague-Dawley rats and CD-1 mice were used for 2-year carcinogenicity studies. Cynomolgus monkeys were used for a 52-week toxicity study.
- **Administration:** **Avatrombopag** was administered once daily via oral gavage.
- **Parameters Monitored:**
  - Clinical observations for signs of toxicity.
  - Body weight and food consumption measurements.

- Hematology and clinical chemistry at specified intervals.
- Gross necropsy at termination.
- Organ weight measurements.
- Comprehensive histopathological examination of a wide range of tissues, with a focus on target organs.

- Troubleshooting Common Issues:
  - High mortality in high-dose groups: This may necessitate dose adjustments in subsequent studies. In the **avatrombopag** studies, high-dose female mice and rats showed decreased survival due to chronic nephropathy.
  - Gavage-related complications: Proper technique is crucial to avoid injury. Signs of distress post-dosing should be carefully monitored.
  - Variability in tumor incidence: Maintaining a consistent environment and diet, as well as using a sufficient number of animals per group, can help minimize variability.

## 2. Reproductive and Developmental Toxicity Studies

- Fertility and Early Embryonic Development (Rats):
  - Males were dosed for a period before mating and through the mating period.
  - Females were dosed for a period before mating, during mating, and through implantation.
  - Endpoints included mating performance, fertility indices, and examination of uterine contents.
- Embryo-fetal Development (Rats and Rabbits):
  - Dams were dosed during the period of organogenesis.
  - Uterine contents were examined for pre- and post-implantation loss, and fetuses were evaluated for external, visceral, and skeletal malformations and variations.

- Pre- and Postnatal Development (Rats):
  - Dams were dosed from implantation through lactation.
  - Endpoints included maternal health, parturition, litter size, pup viability, growth, and development.
- Troubleshooting Common Issues:
  - Maternal toxicity confounding results: It is critical to establish a maximum tolerated dose in pregnant animals that does not cause excessive maternal toxicity, which can indirectly affect fetal development.
  - Spontaneous abortions: This can be a sign of maternal or direct embryo-fetal toxicity. Careful dose selection is key.

## Visualizations

### Signaling Pathway of Avatrombopag



[Click to download full resolution via product page](#)

Caption: **Avatrombopag** binds to the TPO receptor, activating downstream signaling pathways like JAK/STAT and MAPK.

# Experimental Workflow for a Long-Term Rodent Toxicity Study



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Issues in the design and interpretation of chronic toxicity and carcinogenicity studies in rodents: approaches to dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scottishmedicines.org.uk [scottishmedicines.org.uk]
- To cite this document: BenchChem. [Assessing long-term safety and toxicity of avatrombopag in animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665838#assessing-long-term-safety-and-toxicity-of-avatrombopag-in-animal-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)